molecular formula C11H9F2I B2600001 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287298-96-6

1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2600001
CAS No.: 2287298-96-6
M. Wt: 306.094
InChI Key: COUXUXVEGCACQJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound of interest in organic chemistry due to its unique structure and potential applications. The bicyclo[1.1.1]pentane core is known for its high strain energy, which can be harnessed in various chemical reactions. The presence of fluorine and iodine atoms further enhances its reactivity and potential utility in different fields.

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenyl iodide and bicyclo[1.1.1]pentane.

    Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its ability to undergo strain-release reactions. The high strain energy of the bicyclo[1.1.1]pentane core makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its reactivity by stabilizing transition states, while the iodine atom serves as a leaving group in substitution reactions .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of high strain energy, the presence of fluorine atoms, and the iodine leaving group, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUXUXVEGCACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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